3-(Trifluoromethyl)aniline
Overview
Description
3-(Trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2. It is one of three isomers of trifluoromethylaniline. Classified as an aromatic amine, they are colorless liquids .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves the conversion of 3-trifluoromethylaniline to pivalylamino-3-trifluoromethylbenzene, followed by the conversion of pivalylamino-3-trifluoromethylbenzene to pivalylamino-2-methyl-3-trifluoromethylbenzene, and finally the conversion of pivalylamino-2-methyl-3-trifluoromethylbenzene to 2-methyl-3-trifluoromethylaniline .Molecular Structure Analysis
The molecular structure of this compound is CF3C6H4NH2 . More detailed structural information can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For example, it has been used in the trifluoromethylarylation of alkenes . Another study describes a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 161.12 g/mol, a density of 1.29 g/cm3, a melting point of 5 to 6 °C, and a boiling point of 187 to 188 °C .Scientific Research Applications
Vibrational Analysis in NLO Materials :
- 4-Chloro-3-(trifluoromethyl)aniline, among other derivatives, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These compounds are considered potentially useful in non-linear optical (NLO) materials. The research highlights the effects of substituents on vibrational spectra and includes hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis (Revathi et al., 2017).
Kinetic Study in Trifluoromethylation :
- A kinetic study of C-trifluoromethylation of aniline with various trifluoromethylating agents has been conducted. This research provides insight into the reactivity of heterocyclic compounds compared to non-heterocyclic ones, contributing to a better understanding of reaction mechanisms (Ono & Umemoto, 1996).
Applications in Organic Synthesis :
- 3-(Trifluoromethyl)aniline derivatives have been used in the synthesis of biologically active compounds and as building blocks in chemical synthesis. For instance, a visible-light-induced radical trifluoromethylation process for free anilines has been developed, enabling the transformation of these compounds into various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).
Synthesis of Isoxazoles and 1,3,5-Triazines :
- Trifluoromethyl-substituted anilines have been used in novel one-pot preparations of isoxazoles and 1,3,5-triazines. This synthesis demonstrates the growing synthetic importance of activated trifluoromethyl groups in the creation of diverse molecular structures (Strekowski et al., 1995).
Magnetic Nanoparticle-based Drug Delivery System :
- This compound derivatives have been utilized in the development of magnetic nanoparticles for drug delivery systems. This approach enhances the therapeutic capacity and stability of drugs, showing potential for more effective tumor treatment (Hua et al., 2011).
Spectroscopic and Quantum Chemical Studies :
- Comprehensive spectroscopic and quantum chemical studies have been conducted on this compound and its derivatives. These studies are crucial for understanding the molecular structure, electronic properties, and vibrational characteristics of these compounds (Arjunan et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Trifluoromethyl)aniline, also known as 3-Aminobenzotrifluoride, is an organic compound Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the trifluoromethyl group in other compounds has been shown to interact with various biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
Its physical properties such as a boiling point of 187 to 188 °c and a density of 1.29 g/mL at 25 °C might influence its bioavailability.
Result of Action
Similar compounds have been known to cause various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Moreover, its action might be influenced by the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
The compound is known to be involved in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins. Specific interactions with biomolecules have not been reported in the literature.
Cellular Effects
Given its role in the synthesis of other compounds , it may influence cell function by participating in various biochemical reactions. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
It is believed to act as a catalyst in synthesizing other compounds . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possibly influencing enzyme activity and gene expression.
Metabolic Pathways
The metabolic pathways involving 3-(Trifluoromethyl)aniline are not well characterized. While it is known to be involved in the synthesis of other compounds
Properties
IUPAC Name |
3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUDTWATMPPKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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DSSTOX Substance ID |
DTXSID9024512 | |
Record name | 3-(Trifluoromethyl)aniline | |
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Molecular Weight |
161.12 g/mol | |
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Physical Description |
3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Record name | m-(Trifluoromethyl)aniline | |
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Boiling Point |
369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Record name | M-(TRIFLUOROMETHYL)ANILINE | |
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Flash Point |
185 °F (NTP, 1992) | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Solubility |
Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER | |
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Density |
1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink | |
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Vapor Density |
5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.59 [mmHg] | |
Record name | m-(Trifluoromethyl)aniline | |
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Color/Form |
COLORLESS TO YELLOW OILY LIQ | |
CAS No. |
98-16-8 | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Record name | Benzenamine, 3-(trifluoromethyl)- | |
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Record name | 3-TRIFLUOROMETHYLANILINE | |
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Melting Point |
37 °F (EPA, 1998) | |
Record name | 3-TRIFLUOROMETHYLANILINE | |
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Retrosynthesis Analysis
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